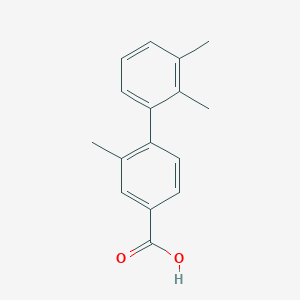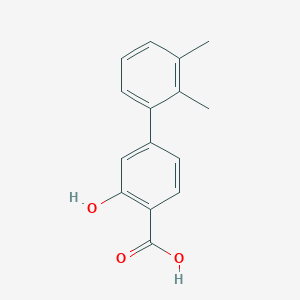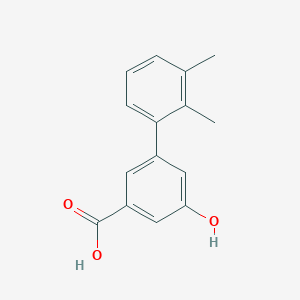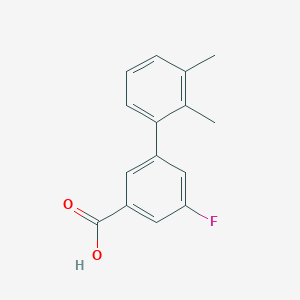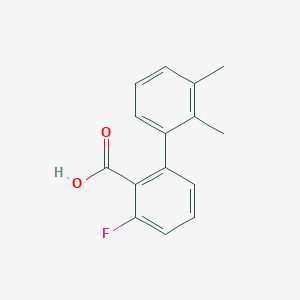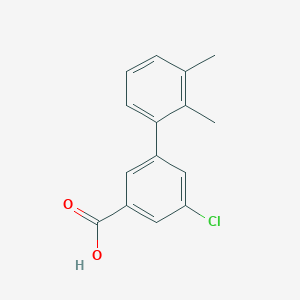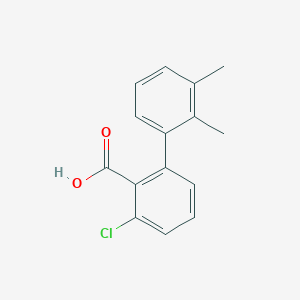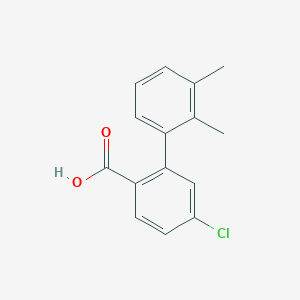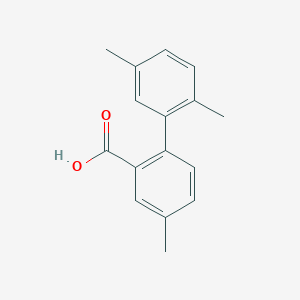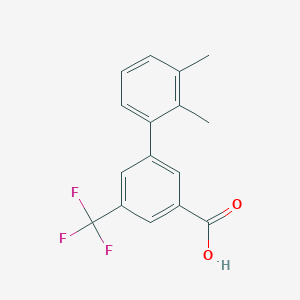
3-(2,3-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethylphenyl)-5-trifluoromethylbenzoic acid, commonly referred to as "3-DMT-5-TFA," is a synthetic organic compound used in a variety of scientific and laboratory applications. It is a white crystalline solid with a melting point of approximately 160°C and is soluble in most organic solvents. It has a molecular weight of 270.3 g/mol and a molecular formula of C13H11F3O2. It is a member of the class of compounds known as trifluoromethylbenzoic acids, which are characterized by the presence of a trifluoromethyl group attached to a benzoic acid.
Wirkmechanismus
3-DMT-5-TFA has been shown to act as an inhibitor of enzymes, such as cytochrome P450, and as a fluorescent probe for imaging biological systems. As an inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. As a fluorescent probe, it is used to detect the presence of certain molecules in a biological system, such as proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects
3-DMT-5-TFA has been shown to have antioxidant and anti-inflammatory effects in vitro. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to inhibit the activity of other enzymes, such as lipoxygenases and cyclooxygenases, which are involved in the biosynthesis of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 3-DMT-5-TFA in laboratory experiments is its high solubility in organic solvents, which makes it easy to work with and manipulate. Additionally, it is relatively inexpensive and non-toxic, making it a safe and cost-effective reagent. The primary limitation of using 3-DMT-5-TFA in laboratory experiments is its low reactivity, which makes it difficult to use in certain reactions.
Zukünftige Richtungen
Future research on 3-DMT-5-TFA could focus on its use as a fluorescent probe for imaging biological systems, as well as its potential applications in drug synthesis and development. Additionally, further research could explore its potential as an inhibitor of enzymes, such as cytochrome P450, and its potential anti-inflammatory and antioxidant effects. Finally, further research could explore its potential as a reactant in the synthesis of polymeric materials.
Synthesemethoden
3-DMT-5-TFA can be synthesized using a two-step method involving the reaction of 2,3-dimethylphenol with trifluoromethanesulfonic anhydride and subsequent reaction of the resulting trifluoromethyl phenol with sodium benzoate in the presence of sodium hydroxide. In the first step, 2,3-dimethylphenol is reacted with trifluoromethanesulfonic anhydride in the presence of pyridine to form trifluoromethyl phenol. In the second step, trifluoromethyl phenol is reacted with sodium benzoate in the presence of sodium hydroxide to form the desired product, 3-DMT-5-TFA.
Wissenschaftliche Forschungsanwendungen
3-DMT-5-TFA is used in a variety of scientific and laboratory applications, including as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, as an inhibitor of enzymes, and as a fluorescent probe for imaging biological systems. It is also used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of polymers. Additionally, it is used as a ligand for metal complexes, as a reactant in the synthesis of polymers, and as a reagent in the synthesis of polymeric materials.
Eigenschaften
IUPAC Name |
3-(2,3-dimethylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-9-4-3-5-14(10(9)2)11-6-12(15(20)21)8-13(7-11)16(17,18)19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAINHLFKJVUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688947 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261993-68-3 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

